molecular formula C13H23N3O3 B6169275 tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate CAS No. 2364496-43-3

tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate

Cat. No.: B6169275
CAS No.: 2364496-43-3
M. Wt: 269.3
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Description

Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate: is a chemical compound with the molecular formula C₁₃H₂₃N₃O₃. It is a derivative of triazaspiro[5.5]undecane, featuring a tert-butyl ester group attached to the 8-position of the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a linear precursor containing the necessary functional groups, followed by esterification. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the ring system.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its ability to interact with specific molecular targets makes it a useful tool in biochemical assays.

Medicine: . Its structural features may contribute to the design of drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely, depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate: This compound is structurally similar but differs in the position of the oxo group and the triazole ring.

  • Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Another related compound with an oxo group at a different position.

Uniqueness: Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate is unique due to its specific arrangement of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound.

Properties

CAS No.

2364496-43-3

Molecular Formula

C13H23N3O3

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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